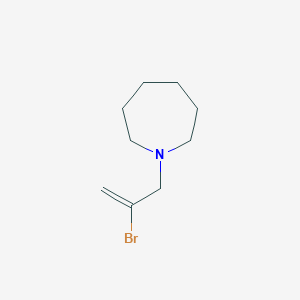

2-Bromo-3-(homopiperidinyl)prop-1-ene

Description

2-Bromo-3-(homopiperidinyl)prop-1-ene (CAS: 656797-88-5) is a brominated alkene derivative featuring a homopiperidinyl substituent. Its molecular formula is C₉H₁₆BrN, with a molecular weight of 218.134 g/mol . The structure includes a seven-membered homopiperidine ring (a saturated nitrogen-containing heterocycle) attached to a propene backbone substituted with bromine at the 2-position. The compound is categorized under heterocyclic building blocks and is utilized in organic synthesis, particularly in the development of pharmacologically active molecules or complex heterocycles .

Properties

IUPAC Name |

1-(2-bromoprop-2-enyl)azepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrN/c1-9(10)8-11-6-4-2-3-5-7-11/h1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXIWYDKNWICISY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CN1CCCCCC1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(homopiperidinyl)prop-1-ene can be achieved through a multi-step process:

Reaction of 3-bromopropene with isopropylamine: This reaction occurs under basic conditions to form 2-chloro-3-(isopropylamino)propene.

Reaction with cuprous oxide: The intermediate 2-chloro-3-(isopropylamino)propene is then reacted with cuprous oxide to yield the target compound, 2-Bromo-3-(homopiperidinyl)prop-1-ene[][2].

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(homopiperidinyl)prop-1-ene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Addition Reactions: The double bond in the propene chain can participate in addition reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Addition Reactions: Reagents such as hydrogen bromide or chlorine can be used under controlled conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

Addition Products: The addition of halogens or hydrogen halides results in the formation of dihalo or halo derivatives[][2].

Scientific Research Applications

2-Bromo-3-(homopiperidinyl)prop-1-ene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: It can be used in the study of biological pathways and interactions due to its structural properties.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(homopiperidinyl)prop-1-ene involves its interaction with various molecular targets. The bromine atom and the double bond in the propene chain make it reactive towards nucleophiles and electrophiles. This reactivity allows it to participate in various chemical reactions, leading to the formation of different products. The homopiperidine ring can also interact with biological molecules, potentially affecting biological pathways .

Comparison with Similar Compounds

Key Properties :

- Functional Groups : Vinyl bromide, homopiperidinyl amine.

- Smiles String : BrC(=C)CN1CCCCCC1.

- Applications : Intermediate in medicinal chemistry, ligand design, and cross-coupling reactions.

Comparison with Structurally Similar Compounds

2-Bromo-3-(N-benzylmethylamino)prop-1-ene (CAS: 111831-90-4)

Molecular Formula: C₁₁H₁₄BrN Molecular Weight: 240.14 g/mol Substituent: N-benzylmethylamino group (aromatic benzyl and methylamine). Smiles String: CN(CC(Br)=C)CC₁=CC=CC=C₁ .

Comparison :

- Structural Differences: The homopiperidinyl group in the target compound is replaced with an N-benzylmethylamino moiety.

- Reactivity : The benzyl group may facilitate electrophilic aromatic substitution, while the homopiperidinyl group offers conformational flexibility for stereoselective reactions.

- Applications : Classified under amines and derivatives, this compound is more likely to serve as a precursor in drug discovery targeting amine receptors .

2-Bromo-3-(trimethylsilyl)prop-1-ene

Molecular Formula : C₆H₁₁BrSi (inferred from ).

Substituent : Trimethylsilyl (TMS) group.

Key Study : Trost and Coppola (1982) demonstrated its utility as an annulating agent for synthesizing five-membered carbo- and heterocycles .

Comparison :

- Structural Differences : The homopiperidinyl group is replaced with a bulky, electron-donating TMS group.

- Reactivity : The TMS group stabilizes carbocation intermediates and directs regioselectivity in cyclization reactions, contrasting with the homopiperidinyl’s nucleophilic nitrogen.

- Applications : Primarily used in annulation reactions, whereas the target compound’s heterocyclic structure suits ligand design .

2-Bromo-3-methylpyridine (CAS: 3430-17-9)

Molecular Formula : C₆H₆BrN

Molecular Weight : 172.02 g/mol

Substituent : Methylpyridine (aromatic heterocycle).

Smiles String : BrC₁=NC=CC=C1C .

Comparison :

- Structural Differences : Bromine is positioned on an aromatic pyridine ring rather than a propene chain.

- Reactivity : The electron-withdrawing pyridine nitrogen deactivates the ring, limiting electrophilic substitution. In contrast, the target compound’s vinyl bromide is prone to elimination or nucleophilic substitution.

- Applications : Used in agrochemicals and pharmaceuticals as a pyridine-based building block .

Brominated Phenylpropene Derivatives (e.g., 2-Bromo-3-(3-chloro-5-fluorophenyl)prop-1-ene)

General Formula : C₉H₇BrClF (example from ).

Substituent : Halogenated phenyl groups.

Comparison :

- Structural Differences : Aryl substituents replace the homopiperidinyl group, introducing halogen atoms (Cl, F) for electronic modulation.

- Reactivity : The electron-deficient aryl rings enhance participation in Suzuki-Miyaura cross-couplings, whereas the target compound’s amine group may coordinate metals in catalysis.

- Applications : Common intermediates in materials science and medicinal chemistry for aryl-alkene hybrids .

Biological Activity

2-Bromo-3-(homopiperidinyl)prop-1-ene is an organic compound with significant potential in medicinal chemistry and biological research. Its structure, which includes a bromine atom and a homopiperidine moiety, suggests interesting interactions with biological targets, making it a subject of study for its pharmacological properties.

- Molecular Formula : C10H14BrN

- CAS Number : 656797-88-5

- Molecular Weight : 229.13 g/mol

The biological activity of 2-Bromo-3-(homopiperidinyl)prop-1-ene is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromine substituent may enhance the compound's reactivity and binding affinity, potentially leading to modulation of biological pathways.

Biological Activity Overview

Research indicates that 2-Bromo-3-(homopiperidinyl)prop-1-ene exhibits several biological activities, including:

Study 1: Anticancer Activity

A study evaluated the effects of various halogenated compounds, including 2-Bromo-3-(homopiperidinyl)prop-1-ene, on cancer cell lines. The results indicated that at concentrations of 10 µM, the compound inhibited cell growth by over 70%, suggesting strong antiproliferative effects (IC50 values yet to be determined).

Study 2: Antimicrobial Properties

In another investigation, the antimicrobial efficacy of 2-Bromo-3-(homopiperidinyl)prop-1-ene was tested against several bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The biological activity of 2-Bromo-3-(homopiperidinyl)prop-1-ene can be compared to other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Chloro-3-(homopiperidinyl)prop-1-ene | Chlorine substituent enhances reactivity | Moderate anticancer activity |

| 2-Iodo-3-(homopiperidinyl)prop-1-ene | Iodine substituent shows increased binding affinity | Stronger antimicrobial effects |

| 2-Fluoro-3-(homopiperidinyl)prop-1-ene | Fluorine enhances stability | Neuroprotective properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.